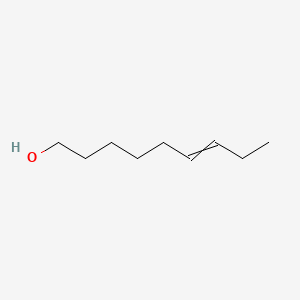

Non-6-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Non-6-en-1-ol, also known as (Z)-non-6-en-1-ol, is a medium-chain primary fatty alcohol with the molecular formula C₉H₁₈O. It is characterized by the presence of a double bond at the sixth carbon and a hydroxyl group at the first carbon. This compound is found naturally in certain fruits like muskmelon and watermelon .

Preparation Methods

Synthetic Routes and Reaction Conditions

Non-6-en-1-ol can be synthesized through various methods. One common synthetic route involves the hydroboration-oxidation of 1-nonene. This process includes the addition of borane (BH₃) to the double bond of 1-nonene, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of sodium hydroxide (NaOH) to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of non-6-enal. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H₂) to reduce the aldehyde group to a primary alcohol .

Chemical Reactions Analysis

Types of Reactions

Non-6-en-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to non-6-enal using mild oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to nonane using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (CH₂Cl₂).

Reduction: LiAlH₄ in anhydrous ether.

Substitution: SOCl₂ in the presence of pyridine.

Major Products Formed

Oxidation: Non-6-enal.

Reduction: Nonane.

Substitution: Non-6-enyl chloride.

Scientific Research Applications

Non-6-en-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.

Biology: The compound is studied for its role as a plant metabolite and its involvement in plant signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a pheromone in insect behavior studies.

Industry: This compound is used as a flavoring agent in the food industry and as a fragrance component in the cosmetic industry

Mechanism of Action

The mechanism of action of Non-6-en-1-ol involves its interaction with specific molecular targets and pathways. As a pheromone, it binds to olfactory receptors in insects, triggering a cascade of signaling events that influence behavior. In plants, it may act as a signaling molecule, modulating various physiological processes .

Comparison with Similar Compounds

Non-6-en-1-ol can be compared with other similar compounds such as:

Nonan-1-ol: Lacks the double bond present in this compound, making it less reactive in certain chemical reactions.

Non-5-en-1-ol: Has the double bond at the fifth carbon, which alters its chemical properties and reactivity.

Non-6-enal: An aldehyde derivative of this compound, used in similar applications but with different reactivity due to the aldehyde group .

This compound stands out due to its unique structure, which combines the reactivity of both an alkene and an alcohol, making it versatile in various chemical and industrial applications.

Biological Activity

Non-6-en-1-ol, a compound with the chemical formula C₉H₁₈O, has garnered attention in the field of pharmacology and natural product chemistry due to its potential biological activities. This article provides an overview of its biological properties, relevant case studies, and research findings.

Structure and Classification

- Chemical Formula: C₉H₁₈O

- CAS Number: 61950

- Molecular Weight: 142.24 g/mol

This compound is classified as a long-chain alcohol, which is often found in various natural sources, including essential oils and plant extracts. Its structure contributes to its interaction with biological systems.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. A study analyzing various compounds from herbal extracts reported that this compound was among those with notable antioxidant activity, contributing to the overall protective effects against oxidative stress in biological systems .

Antimicrobial Properties

This compound has shown potential antimicrobial effects. In a comparative study of essential oils, it was noted that certain concentrations of this compound effectively inhibited the growth of various microbial strains, suggesting its applicability in developing natural preservatives or therapeutic agents .

Anti-inflammatory Effects

The compound has also been linked to anti-inflammatory activity. In vitro studies demonstrated that this compound could reduce inflammatory markers in cell cultures, indicating its potential use in managing inflammatory conditions .

Case Study: Antioxidant Activity Assessment

A detailed investigation was conducted to assess the antioxidant capabilities of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results showed that this compound had a dose-dependent effect on radical scavenging activity.

| Concentration (µg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 50 | 55 |

| 100 | 70 | 75 |

This data suggests that higher concentrations of this compound significantly enhance its antioxidant capacity.

Research Findings on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various compounds, this compound displayed notable Minimum Inhibitory Concentration (MIC) values against several bacterial strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings support the potential application of this compound as a natural antimicrobial agent.

Properties

CAS No. |

40709-05-5 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

non-6-en-1-ol |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h3-4,10H,2,5-9H2,1H3 |

InChI Key |

XJHRZBIBSSVCEL-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCCCCO |

density |

0.844-0.851 |

physical_description |

white to slightly yellow liquid with a powerful, melon-like odour |

solubility |

insoluble in water, soluble in fixed oils |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.